

Technical Guide: 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-2-formylbenzoic acid

CAS No.: 169310-05-8

Cat. No.: B068129

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Strategic Utilization in Heterocyclic Scaffold Assembly^[1]

CAS Number: 169310-05-8 Molecular Formula: $C_8H_5ClO_3$ Molecular Weight: 184.58 g/mol
IUPAC Name: **3-Chloro-2-formylbenzoic acid** Synonyms: 6-Chloro-2-carboxybenzaldehyde; 3-Chlorophthalaldehydic acid^[1]

Introduction & Chemical Identity

3-Chloro-2-formylbenzoic acid is a bifunctional aromatic building block characterized by an ortho-formyl carboxylic acid motif. This structural arrangement imparts unique reactivity, most notably ring-chain tautomerism. In solution, the compound exists in equilibrium between its open aldehyde-acid form and its cyclic lactol form (4-chloro-3-hydroxyphthalide).

For medicinal chemists, this tautomerism is not merely a spectroscopic curiosity but a leverageable feature. The open form presents a reactive electrophilic aldehyde for condensation reactions (e.g., with hydrazines or amines), while the cyclic lactol form masks the aldehyde, influencing solubility and stability during storage.

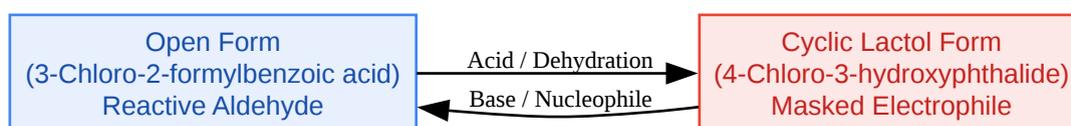
Key Chemical Properties

Property	Value	Note
Appearance	Off-white to pale yellow solid	Hygroscopic tendency due to lactol formation.
Melting Point	~184–186 °C (Dec)	Decomposes upon melting; range varies by lactol content.
Solubility	DMSO, Methanol, THF	Poor solubility in non-polar solvents (Hexane).
Acidity (pKa)	~3.0–3.5 (COOH)	Electron-withdrawing Cl increases acidity vs. benzoic acid.

Mechanistic Insight: Ring-Chain Tautomerism

Understanding the equilibrium between the open and cyclic forms is essential for reaction planning. In the presence of Lewis acids or dehydrating agents, the equilibrium shifts.

- Open Form (Reactive): Favored in basic aqueous media (as the carboxylate) or in the presence of nucleophiles that trap the aldehyde.
- Cyclic Form (Stable): Favored in solid state and acidic organic solvents.



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Figure 1: The dynamic equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide.

Synthetic Routes[3][4][5]

Two primary strategies exist for synthesizing **3-Chloro-2-formylbenzoic acid**. The choice depends on scale and available precursors.

Method A: Hydrolysis of 3-Chloro-2-(dichloromethyl)benzoic Acid (Industrial)

This method utilizes 3-chloro-2-methylbenzoic acid (CAS 7499-08-3) as a starting material. It is robust and scalable but requires careful handling of radical halogenation steps.

- Radical Chlorination: The methyl group is exhaustively chlorinated using SO_2Cl_2 or sulfuryl chloride (SO_2Cl_2) under UV irradiation to form the dichloromethyl intermediate.
- Hydrolysis: The gem-dichloro group is hydrolyzed in aqueous acidic or basic media to yield the aldehyde.

Method B: Regioselective Lithiation (Laboratory / Precision)

For high-purity applications where isomer separation is difficult, directed ortho-lithiation is preferred.

- Precursor: 3-Chlorobenzoic acid.[2]
- Reagent: Lithium diisopropylamide (LDA) or LiTMP (2.2 equivalents).
- Mechanism: The carboxylate directs lithiation to the ortho position. The C2 position (between Cl and COO^-) is sterically crowded but electronically activated. However, lithiation often occurs at C6 (less hindered). Note: To ensure C2 substitution, blocking groups or specific directing groups (like amides) on the acid may be required, or starting from 2-bromo-3-chlorobenzoic acid and performing halogen-lithium exchange.

Application: Synthesis of 5-Chlorophthalazin-1(2H)-one

The most high-value application of CAS 169310-05-8 is its conversion into the phthalazinone core, a scaffold ubiquitous in PARP inhibitors (e.g., analogs of Olaparib).

Reaction Logic

The reaction with hydrazine is a double condensation.

- **Hydrazone Formation:** Hydrazine attacks the highly reactive aldehyde (C2).
- **Cyclization:** The distal nitrogen of the hydrazine attacks the carboxylic acid (or ester), closing the ring.
- **Regiochemistry:** Because the Cl is at position 3 of the benzene ring (ortho to the aldehyde), it ends up at position 5 of the phthalazinone system.

Experimental Protocol

Objective: Synthesis of 5-chlorophthalazin-1(2H)-one.

Reagents:

- **3-Chloro-2-formylbenzoic acid** (1.0 eq)
- Hydrazine monohydrate (64% or 98%, 1.2 eq)
- Ethanol (10 volumes)
- Acetic acid (catalytic, 0.1 eq)

Step-by-Step Workflow:

- **Dissolution:** Charge a round-bottom flask with **3-Chloro-2-formylbenzoic acid** and Ethanol. Stir at room temperature. The solid may not fully dissolve initially due to lactol formation.
- **Addition:** Add Hydrazine monohydrate dropwise over 10 minutes. A slight exotherm will be observed.
- **Reflux:** Heat the mixture to reflux (80 °C) for 3–5 hours. The solution will clarify as the open form reacts, followed by precipitation of the product.
- **Monitoring:** Monitor by TLC (EtOAc/Hexane) or HPLC. Disappearance of the starting material peak (RT ~3.5 min) and appearance of the product (RT ~4.2 min) confirms

conversion.

- Work-up: Cool the reaction mixture to 0–5 °C. The product, 5-chlorophthalazin-1(2H)-one, will crystallize.
- Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.
- Drying: Dry under vacuum at 45 °C.

Yield: Typically 85–92%.



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Figure 2: Synthetic pathway for the formation of the phthalazinone core.

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid (3-chlorophthalic acid) upon prolonged exposure to air.
- Incompatibility: Strong oxidizing agents, strong bases.

References

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Sources

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Phone: (601) 213-4426

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